(1S,2R)-2-(3,4,5-trifluorophenyl)cyclopentanol
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Overview
Description
(1S,2R)-2-(3,4,5-trifluorophenyl)cyclopentanol is a chiral compound featuring a cyclopentane ring substituted with a trifluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(3,4,5-trifluorophenyl)cyclopentanol typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Trifluorophenyl Group: The trifluorophenyl group can be introduced via electrophilic aromatic substitution reactions using trifluorobenzene derivatives.
Hydroxyl Group Addition: The hydroxyl group can be added through hydroboration-oxidation reactions or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the trifluorophenyl group or other functional groups.
Substitution: The trifluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified trifluorophenyl derivatives.
Substitution Products: Substituted cyclopentanol derivatives.
Scientific Research Applications
(1S,2R)-2-(3,4,5-trifluorophenyl)cyclopentanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(3,4,5-trifluorophenyl)cyclopentanol involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
(1S,2R)-2-(3,4-difluorophenyl)cyclopentanol: Lacks one fluorine atom compared to (1S,2R)-2-(3,4,5-trifluorophenyl)cyclopentanol.
(1S,2R)-2-(3,5-difluorophenyl)cyclopentanol: Has a different substitution pattern on the phenyl ring.
(1S,2R)-2-(3,4,5-trifluorophenyl)cyclopentanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness: this compound is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
(1S,2R)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-8-4-6(5-9(13)11(8)14)7-2-1-3-10(7)15/h4-5,7,10,15H,1-3H2/t7-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEDCFNGNXXZJI-XCBNKYQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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